Cas no 90794-29-9 (Ethyl 2-(2-iodophenyl)acetate)

Ethyl 2-(2-iodophenyl)acetate structure
Ethyl 2-(2-iodophenyl)acetate structure
상품 이름:Ethyl 2-(2-iodophenyl)acetate
CAS 번호:90794-29-9
MF:C10H11IO2
메가와트:290.097615480423
MDL:MFCD00099258
CID:788416
PubChem ID:14639536

Ethyl 2-(2-iodophenyl)acetate 화학적 및 물리적 성질

이름 및 식별자

    • Ethyl 2-(2-iodophenyl)acetate
    • Benzeneacetic acid, 2-iodo-, ethyl ester
    • Ethyl (2-iodophenyl)acetate
    • 2-Iodobenzeneacetic acid ethyl ester
    • AK146854
    • Acetic acid, (o-iodophenyl)-, ethyl ester (7CI)
    • Ethyl 2-iodobenzeneacetate (ACI)
    • SY121376
    • SCHEMBL5132516
    • DTXSID90562460
    • DS-8648
    • DB-141879
    • MFCD00099258
    • AKOS022187054
    • CS-0041136
    • 90794-29-9
    • W17295
    • Ethyl 2-(2-iodophenyl)acetate, 95%
    • Ethyl2-(2-iodophenyl)acetate
    • MDL: MFCD00099258
    • 인치: 1S/C10H11IO2/c1-2-13-10(12)7-8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3
    • InChIKey: XBKDPADMOCFNED-UHFFFAOYSA-N
    • 미소: O=C(CC1C(I)=CC=CC=1)OCC

계산된 속성

  • 정밀분자량: 289.98038g/mol
  • 동위원소 질량: 289.98038g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 13
  • 회전 가능한 화학 키 수량: 4
  • 복잡도: 170
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 3
  • 토폴로지 분자 극성 표면적: 26.3

실험적 성질

  • 비등점: 304.1±17.0°C at 760 mmHg

Ethyl 2-(2-iodophenyl)acetate 보안 정보

Ethyl 2-(2-iodophenyl)acetate 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Alichem
A019116536-10g
Ethyl 2-(2-iodophenyl)acetate
90794-29-9 95%
10g
$954.00 2023-08-31
Chemenu
CM129983-10g
ethyl 2-(2-iodophenyl)acetate
90794-29-9 95%
10g
$842 2021-06-17
Alichem
A019116536-1g
Ethyl 2-(2-iodophenyl)acetate
90794-29-9 95%
1g
$220.00 2023-08-31
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-DZ866-200mg
Ethyl 2-(2-iodophenyl)acetate
90794-29-9 97%
200mg
229.0CNY 2021-07-12
Aaron
AR006MRY-1g
Ethyl 2-(2-iodophenyl)acetate
90794-29-9 98%
1g
$16.00 2025-01-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1111776-5g
Ethyl 2-(2-iodophenyl)acetate
90794-29-9 98%
5g
¥679.00 2024-04-25
Ambeed
A186282-1g
Ethyl 2-(2-iodophenyl)acetate
90794-29-9 97%
1g
$20.0 2024-04-16
abcr
AB491935-5g
Ethyl 2-(2-iodophenyl)acetate, 95%; .
90794-29-9 95%
5g
€204.10 2024-04-16
eNovation Chemicals LLC
D749022-100mg
Ethyl 2-(2-iodophenyl)acetate
90794-29-9 98%
100mg
$55 2024-06-07
A2B Chem LLC
AD08354-250mg
Ethyl 2-(2-iodophenyl)acetate
90794-29-9 97%
250mg
$6.00 2024-05-20

Ethyl 2-(2-iodophenyl)acetate 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Sulfuric acid Solvents: Ethanol ,  Water ;  3 h, reflux
참조
Synthesis of indenes by the palladium-catalyzed carboannulation of internal alkynes
Zhang, Daohua; Yum, Eul Kgun; Liu, Zhijian; Larock, Richard C., Organic Letters, 2005, 7(22), 4963-4966

합성회로 2

반응 조건
1.1 Reagents: Thionyl chloride Solvents: Ethanol ;  0 °C; 0 °C → rt; overnight, rt
참조
Palladium-Catalyzed Carboxamidation Reaction and Aldol Condensation Reaction Cascade: A Facile Approach to Ring-Fused Isoquinolinones
Chouhan, Gagan; Alper, Howard, Organic Letters, 2008, 10(21), 4987-4990

합성회로 3

반응 조건
1.1 Catalysts: Sulfuric acid Solvents: Ethanol ;  4 h, reflux
1.2 Solvents: Water
참조
Synthesis of Indene Derivatives via Electrophilic Cyclization
Khan, Zulfiqar Ali; Wirth, Thomas, Organic Letters, 2009, 11(1), 229-231

합성회로 4

반응 조건
1.1 Reagents: 2-Bromopyridine ,  Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ;  0 °C; 5 min, 0 °C
1.2 Reagents: N-Fluorobenzenesulfonimide Solvents: Dichloromethane ;  16 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  2 h, rt
참조
Divergent Synthesis of α-Fluorinated Carbonyl and Carboxyl Derivatives by Double Electrophilic Activation of Amides
Dubart, Amaury; Evano, Gwilherm, Organic Letters, 2021, 23(22), 8931-8936

합성회로 5

반응 조건
1.1 Reagents: Sulfuric acid Solvents: Ethanol ;  4 h, rt → reflux
참조
Electrochemical-Induced Ring Transformation of Cyclic α-(ortho-Iodophenyl)-β-oxoesters
Strehl, Julia; Kahrs, Christoph; Mueller, Thomas; Hilt, Gerhard; Christoffers, Jens, Chemistry - A European Journal, 2020, 26(15), 3222-3225

합성회로 6

반응 조건
1.1 Reagents: [(Trimethylsilyl)methyl]lithium Solvents: Pentane ,  Tetrahydrofuran ;  30 min, -30 °C
1.2 Reagents: Dilithium dichlorocyanocuprate Solvents: Tetrahydrofuran ;  30 min, -30 °C
1.3 0 °C; 6 h, 0 °C
1.4 Reagents: Ammonia ,  Ammonium chloride Solvents: Water
참조
Large-scale preparation of polyfunctional benzylic zinc reagents by direct insertion of zinc dust into benzylic chlorides in the presence of lithium chloride
Metzger, Albrecht; Argyo, Christian; Knochel, Paul, Synthesis, 2010, (5), 882-891

합성회로 7

반응 조건
1.1 Reagents: Thionyl chloride Solvents: Ethanol ;  0 °C; overnight, 0 °C → 50 °C
참조
One-Pot Base-Mediated Synthesis of Functionalized Aza-Fused Polycyclic Quinoline Derivatives
Jiang, Zeng-qiang; Miao, Da-zhuang; Tong, Yao; Pan, Qiang; Li, Xiao-tong; et al, Synthesis, 2015, 47(13), 1913-1921

Ethyl 2-(2-iodophenyl)acetate Raw materials

Ethyl 2-(2-iodophenyl)acetate Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:90794-29-9)Ethyl 2-(2-iodophenyl)acetate
A916381
순결:99%
재다:25g
가격 ($):309.0
Xiamen PinR Bio-tech Co., Ltd.
(CAS:90794-29-9)ethyl (2-iodophenyl)acetate
PR175
순결:97%
재다:kg
가격 ($):문의